molecular formula C9H18O B13031151 2-Methoxy-1,1-dimethylcyclohexane CAS No. 3275-03-4

2-Methoxy-1,1-dimethylcyclohexane

Cat. No.: B13031151
CAS No.: 3275-03-4
M. Wt: 142.24 g/mol
InChI Key: DFGVHUNUWYUWIV-UHFFFAOYSA-N
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Description

2-Methoxy-1,1-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxy group (-OCH3) and two methyl groups (-CH3) at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,1-dimethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate can then be subjected to further methylation using methyl iodide and a strong base such as sodium hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.

Major Products Formed

    Oxidation: Formation of 2-methoxy-1,1-dimethylcyclohexanone.

    Reduction: Formation of 2-methoxy-1,1-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

2-Methoxy-1,1-dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,1-dimethylcyclohexane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclohexane ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxycyclohexane: Similar structure but with two methoxy groups instead of one.

    1,1-Dimethylcyclohexane: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    2-Methoxycyclohexane: Similar but lacks the additional methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methoxy-1,1-dimethylcyclohexane is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic effects. These properties make it a valuable compound for studying conformational dynamics and reactivity in cyclohexane derivatives .

Properties

CAS No.

3275-03-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-methoxy-1,1-dimethylcyclohexane

InChI

InChI=1S/C9H18O/c1-9(2)7-5-4-6-8(9)10-3/h8H,4-7H2,1-3H3

InChI Key

DFGVHUNUWYUWIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1OC)C

Origin of Product

United States

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